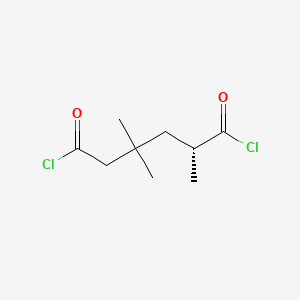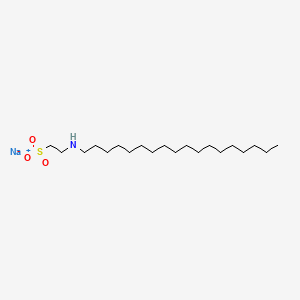
(4-Ethoxyphenyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxyphenyl)cyanamide is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a cyanamide group. This compound is part of the broader family of substituted cyanamides, which have garnered significant interest due to their unique chemical properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)cyanamide typically involves the reaction of 4-ethoxyaniline with cyanogen bromide under basic conditions. This method leverages the nucleophilic nature of the amine group in 4-ethoxyaniline to facilitate the formation of the cyanamide group. The reaction is generally carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process involving the initial synthesis of 4-ethoxyaniline, followed by its reaction with cyanogen bromide. The process is optimized to ensure high yields and purity of the final product, with careful control of reaction conditions such as temperature, solvent choice, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethoxyphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Ethoxyphenyl)cyanamide has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which (4-Ethoxyphenyl)cyanamide exerts its effects involves the interaction of the cyanamide group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, thereby modifying the activity of the target molecule. The molecular targets often include enzymes and proteins, where the compound can act as an inhibitor or modulator of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxyphenyl)cyanamide
- (4-Chlorophenyl)cyanamide
- (4-Nitrophenyl)cyanamide
Comparison and Uniqueness
Compared to its analogs, (4-Ethoxyphenyl)cyanamide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets. For instance, the ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Eigenschaften
CAS-Nummer |
65195-63-3 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-8(4-6-9)11-7-10/h3-6,11H,2H2,1H3 |
InChI-Schlüssel |
FJUGLINMEXQSBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)











![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)

